Comparative Cytotoxicity Against HeLa Cancer Cells: N4-Benzyl vs. Other 3,4-Dihydroquinoxalin-2(1H)-ones
In a comparative study evaluating the cytotoxicity of a library of 3,4-dihydro-2(1H)-quinoxalinones against the HeLa cervical cancer cell line, the N4-benzyl substituted derivative (compound 10, corresponding to 4-Benzyl-1,3-dihydroquinoxalin-2-one) exhibited the most potent activity. Its activity was notably superior to other analogs in the series, including compounds 5, 9, and 11, as well as the unsubstituted 3,4-dihydroquinoxalin-2(1H)-one core [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against HeLa cervical cancer cells |
|---|---|
| Target Compound Data | IC50 = 10.46 ± 0.82 μM/mL |
| Comparator Or Baseline | Compound 5, Compound 9, Compound 11 (all 3,4-dihydroquinoxalin-2(1H)-one derivatives); Cisplatin (positive control) |
| Quantified Difference | Lowest IC50 value among all tested quinoxalinones in the series. The study reports that compounds 5, 9-11 showed 'good cytotoxic activity' with this compound (10) having the 'lowest IC50 value'. It also demonstrated superior selectivity for MRC-5 normal cells (selectivity index up to 17.4) compared to cisplatin [1]. |
| Conditions | In vitro cytotoxicity assay using HeLa cell line; incubation time and conditions as per standard protocols (details in primary source). |
Why This Matters
For researchers evaluating quinoxalinone-based anticancer leads, this specific N4-benzyl derivative offers a validated and quantifiable potency advantage over its direct structural analogs within the same experimental framework.
- [1] Petronijević, J., Joksimović, N., Kostic, M., Divac, V., & Janković, N. (2018). Biological evaluation of the 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones. 55th Meeting of the Serbian Chemical Society, Novi Sad, Serbia. View Source
